An In-depth Technical Guide to (4-sec-Butyl-piperazin-1-yl)-acetic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to (4-sec-Butyl-piperazin-1-yl)-acetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-sec-Butyl-piperazin-1-yl)-acetic acid is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets. This technical guide provides a comprehensive overview of (4-sec-Butyl-piperazin-1-yl)-acetic acid, detailing its chemical identity, physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and a discussion of its potential applications in the broader context of drug development. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to provide a robust resource for researchers.
Chemical Identity and Physicochemical Properties
(4-sec-Butyl-piperazin-1-yl)-acetic acid, a disubstituted piperazine, possesses a unique combination of a hydrophilic acetic acid moiety and a moderately lipophilic sec-butyl group. This structural arrangement is anticipated to influence its solubility, membrane permeability, and interactions with biological macromolecules.
Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(4-sec-butylpiperazin-1-yl)acetic acid |
| CAS Number | 722491-34-1 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Canonical SMILES | CCC(C)N1CCN(CC1)CC(=O)O |
| Hydrochloride CAS | Not specified, but a hydrochloride form is known to exist. |
Physicochemical Characteristics
| Property | Predicted Value/Information | Rationale/Reference Analogue |
| Melting Point | Solid at room temperature. Likely a crystalline solid. | Piperazine and its simple derivatives are typically solids. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are characteristic of zwitterionic compounds. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of the carboxylic acid and piperazine nitrogens enhances polarity. |
| pKa | Two pKa values are expected: one for the carboxylic acid (around 2-4) and one for the tertiary amine (around 8-9). | Based on typical values for carboxylic acids and tertiary amines in similar structures. |
| logP | Low to moderate. | The sec-butyl group adds lipophilicity, while the acetic acid and piperazine ring contribute to hydrophilicity. |
Synthesis and Chemical Reactivity
A robust synthetic route to (4-sec-Butyl-piperazin-1-yl)-acetic acid can be designed based on well-established methodologies for the functionalization of piperazine. The proposed pathway involves a two-step sequence: N-alkylation of a suitable piperazine precursor to introduce the sec-butyl group, followed by N-alkylation with an acetic acid synthon and subsequent deprotection.
Proposed Synthetic Workflow
The synthesis of the target compound can be logically approached through the preparation of the key intermediate, 1-sec-butylpiperazine, followed by the introduction of the acetic acid moiety.
Caption: Proposed two-stage synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid.
Step-by-Step Experimental Protocols
Step 1a: Synthesis of 1-Boc-piperazine
-
Rationale: Mono-protection of piperazine is crucial to prevent dialkylation in the subsequent step. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.
-
Protocol:
-
Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of water and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95-1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove unreacted piperazine and salts.
-
Purify the product by column chromatography on silica gel to yield 1-Boc-piperazine.
-
Step 1b: Synthesis of 1-Boc-4-sec-butylpiperazine
-
Rationale: N-alkylation of the unprotected secondary amine of 1-Boc-piperazine with a sec-butyl halide introduces the desired alkyl group. The choice of a suitable base is important to deprotonate the piperazine nitrogen without affecting the Boc-protecting group.
-
Protocol:
-
Dissolve 1-Boc-piperazine (1.0 eq) in an aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2-3 eq).
-
Add 2-bromobutane (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-Boc-4-sec-butylpiperazine.
-
Step 1c: Deprotection to yield 1-sec-butylpiperazine
-
Rationale: The Boc group is readily cleaved under acidic conditions to yield the free secondary amine, which is the precursor for the next step.
-
Protocol:
-
Dissolve 1-Boc-4-sec-butylpiperazine in a suitable solvent like DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Evaporate the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a base and extracted to yield the free amine.
-
Step 2a: Synthesis of Ethyl (4-sec-butyl-piperazin-1-yl)-acetate
-
Rationale: The acetic acid moiety is introduced by alkylating the secondary amine of 1-sec-butylpiperazine with an ester of a haloacetic acid. The ethyl ester is a common choice as it is readily hydrolyzed.
-
Protocol:
-
Dissolve 1-sec-butylpiperazine (1.0 eq) in a solvent such as acetonitrile or DMF.
-
Add a base like potassium carbonate (2-3 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Work up the reaction as described in Step 1b and purify by column chromatography.
-
Step 2b: Hydrolysis to (4-sec-Butyl-piperazin-1-yl)-acetic acid
-
Rationale: Saponification of the ethyl ester with a strong base will yield the desired carboxylic acid.
-
Protocol:
-
Dissolve the ethyl ester intermediate in a mixture of a water-miscible solvent like methanol or ethanol and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature until the hydrolysis is complete.
-
Neutralize the reaction mixture with a suitable acid (e.g., 1N HCl) to the isoelectric point of the amino acid to precipitate the product.
-
The product can be isolated by filtration or extraction.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The incorporation of a sec-butyl group and an acetic acid side chain onto the piperazine core of the title compound suggests several potential areas of application.
-
Scaffold for Library Synthesis: (4-sec-Butyl-piperazin-1-yl)-acetic acid can serve as a versatile building block for the synthesis of compound libraries. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the tertiary amine of the piperazine ring can be further functionalized or serve as a key basic center for receptor binding.
-
Modulation of Physicochemical Properties: The balance of lipophilicity from the sec-butyl group and hydrophilicity from the acetic acid moiety can be exploited to fine-tune the pharmacokinetic properties of a lead compound, such as solubility, permeability, and metabolic stability.
-
Interaction with Biological Targets: Piperazine derivatives are known to interact with a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The specific substitution pattern of the title compound may confer affinity and selectivity for particular targets. For instance, many antipsychotic and antidepressant drugs feature a piperazine core.[2]
Safety and Toxicology
No specific toxicological data for (4-sec-Butyl-piperazin-1-yl)-acetic acid is available. However, information on related piperazine derivatives can provide some general guidance. Piperazine itself can cause adverse effects at high doses.[3] N-alkyl piperazines have been studied for their stimulant and psychoactive effects, and some have shown potential for toxicity, including cardiac symptoms and seizures at high doses.[1]
As a general precaution when handling this and other novel chemical entities, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All manipulations should be carried out in a well-ventilated fume hood. A comprehensive safety assessment should be conducted before any large-scale synthesis or in vivo studies.
Conclusion
(4-sec-Butyl-piperazin-1-yl)-acetic acid represents a valuable, yet underexplored, chemical entity for drug discovery and development. This technical guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and a discussion of its potential applications. While a lack of specific experimental data necessitates reliance on established chemical principles and data from analogous compounds, the information presented herein serves as a solid foundation for researchers interested in synthesizing and utilizing this compound in their research endeavors. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activity are warranted to fully unlock the potential of this interesting piperazine derivative.
References
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved January 26, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2015). A Simple Synthesis of N-Alkylpiperazines. Retrieved January 26, 2026, from [Link]
-
Elliott, J. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–436. [Link]
- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
European Chemicals Agency. (2019). Piperazine: Human health tier II assessment. Retrieved January 26, 2026, from [Link]
-
MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]
- Google Patents. (n.d.). US5286728A - Amino-substituted piperazine derivatives.
-
McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]
